molecular formula C13H23NO2 B6112727 4-(diethylamino)-1-propyl-2-butyn-1-yl acetate

4-(diethylamino)-1-propyl-2-butyn-1-yl acetate

Cat. No. B6112727
M. Wt: 225.33 g/mol
InChI Key: NLGUSTWXEYDYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(diethylamino)-1-propyl-2-butyn-1-yl acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DEPBT and is a member of the propargylamines family. DEPBT is a potent inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine.

Mechanism of Action

DEPBT is a reversible inhibitor of MAO, which is responsible for the degradation of monoamine neurotransmitters. By inhibiting MAO, DEPBT increases the levels of dopamine, serotonin, and norepinephrine in the brain, leading to antidepressant and anxiolytic effects. DEPBT also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
DEPBT has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to antidepressant and anxiolytic effects. Additionally, DEPBT has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects. DEPBT has also been shown to exhibit antitumor activity against various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using DEPBT in lab experiments is its potent inhibitory effect on MAO, which allows for the study of the role of monoamine neurotransmitters in various physiological and pathological conditions. However, DEPBT has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.

Future Directions

For DEPBT research include investigating its potential as a treatment for Parkinson's disease and Alzheimer's disease, as well as exploring its antitumor activity in vivo. Additionally, further studies are needed to elucidate the mechanism of action of DEPBT and its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of DEPBT involves the reaction of propargyl alcohol with diethylamine, followed by acetylation with acetic anhydride. The resulting product is a pale yellow liquid with a boiling point of 150-152°C. The purity of DEPBT can be determined by gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

DEPBT has been extensively studied for its potential therapeutic applications. It has been shown to possess antidepressant, anxiolytic, and neuroprotective properties. DEPBT has also been investigated for its potential as a treatment for Parkinson's disease and Alzheimer's disease. Additionally, DEPBT has been found to exhibit antitumor activity against various cancer cell lines.

properties

IUPAC Name

1-(diethylamino)hept-2-yn-4-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-5-9-13(16-12(4)15)10-8-11-14(6-2)7-3/h13H,5-7,9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGUSTWXEYDYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#CCN(CC)CC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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